BMS-986339

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

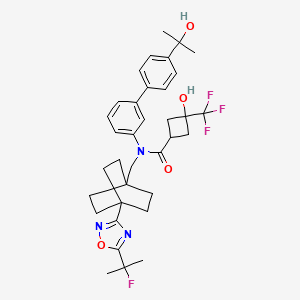

C35H41F4N3O4 |

|---|---|

分子量 |

643.7 g/mol |

IUPAC名 |

N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide |

InChI |

InChI=1S/C35H41F4N3O4/c1-30(2,36)29-40-28(41-46-29)33-15-12-32(13-16-33,14-17-33)21-42(27(43)24-19-34(45,20-24)35(37,38)39)26-7-5-6-23(18-26)22-8-10-25(11-9-22)31(3,4)44/h5-11,18,24,44-45H,12-17,19-21H2,1-4H3 |

InChIキー |

AEMZJBZKICOPPC-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC(=CC=C2)N(CC34CCC(CC3)(CC4)C5=NOC(=N5)C(C)(C)F)C(=O)C6CC(C6)(C(F)(F)F)O)O |

製品の起源 |

United States |

Foundational & Exploratory

BMS-986339: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is an investigational, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] Developed by Bristol Myers Squibb, this compound is being evaluated for the treatment of nonalcoholic steatohepatitis (NASH).[2][3] Its mechanism of action centers on the potent and selective activation of FXR, a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[2] This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical data and experimental methodologies.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound is the activation of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[2]

FXR is highly expressed in tissues central to metabolic homeostasis, including the liver, intestine, and kidneys.[2] Its activation by this compound initiates a cascade of transcriptional events that influence several physiological pathways:

-

Bile Acid Homeostasis: FXR is a master regulator of bile acid synthesis and transport.[2] In the intestine, activation of FXR by this compound leads to the increased expression of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19.[1][2] FGF15/19 is then secreted into the portal circulation and travels to the liver, where it binds to and activates the FGF Receptor 4 (FGFR4) complex. This signaling cascade ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2]

-

Gene Regulation: In addition to its role in bile acid synthesis, FXR activation modulates the expression of several other genes involved in metabolism and transport. This compound has been shown to induce the expression of the Small Heterodimer Partner (SHP) gene in the ileum.[1] SHP is another nuclear receptor that acts as a corepressor for several other nuclear receptors, further contributing to the regulation of metabolic pathways. In vitro studies using Huh-7 cells have also demonstrated that this compound can reduce the activation of genes that express the Bile Salt Export Pump (BSEP).[1]

-

Anti-fibrotic Effects: Preclinical studies have demonstrated that this compound possesses robust anti-fibrotic properties. In a mouse model of cholestatic liver injury induced by bile duct ligation (BDL), treatment with this compound resulted in a significant reduction in markers of fibrosis, including the ratio of hydroxyproline to total protein content and overall collagen levels.[1][2]

This compound is characterized by a distinct, context-dependent pharmacological profile that results in tissue-selective effects in vivo.[2][3] Notably, it demonstrates a differential induction of Fgf15 in the liver and the ileum.[2][3]

Signaling Pathway

Caption: FXR signaling pathway activated by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

| Target | Assay Type | IC50 (µM) | Cell Line/System |

| CYP2C8 | Inhibition | 8 | Human Cytochrome P450 |

| CYP2C9 | Inhibition | 13.5 | Human Cytochrome P450 |

| hERG | Patch Clamp | 4.5 | hERG Channel Assay |

| OATP1B3 | Inhibition | 1.44 | Transporter Assay |

| BSEP | Inhibition | 1.5 | Transporter Assay |

| hUGT1A1 | Inhibition | 4.85 | Transporter Assay |

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy in Mouse Bile Duct Ligation Model

| Dosage (mg/kg, p.o., once daily for 9 days) | Outcome |

| 0.3, 1, 3, 10 | Induced Fgf15 and SHP gene expression in the ileum. |

| 0.3, 1, 3, 10 | Decreased the ratio of hydroxyproline to total protein content. |

| 0.3, 1, 3, 10 | Decreased collagen levels. |

Data sourced from MedchemExpress and the primary publication.[1][2]

Table 3: Pharmacokinetic Profile

| Species | Dose (mg/kg) | Route | Vss (L/kg) | AUCtotal (µM•h) | t1/2 (h) | Fp.o. (%) |

| Mouse | 1 | i.v. | 2.2 | 16.4 | 16 | N/A |

| Mouse | 5 | p.o. | N/A | 56.6 | N/A | 69 |

| Rat | 1 | i.v. | 5.2 | 6.6 | 18 | N/A |

| Rat | 2 | p.o. | N/A | 5.8 | N/A | 40 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

In Vitro Assays

-

Gene Expression Analysis in Huh-7 Cells:

-

Cell Culture: Human hepatoma (Huh-7) cells were cultured under standard conditions.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.1 nM to 10 µM for 24 hours.

-

Analysis: Following treatment, total RNA was isolated, and the expression levels of target genes, such as BSEP, were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]

-

-

Cytochrome P450, hERG, and Transporter Inhibition Assays:

-

Standard, commercially available assays were likely used to determine the IC50 values for CYP2C8, CYP2C9, hERG, OATP1B3, BSEP, and hUGT1A1. These assays typically involve incubating the target protein with a known substrate and measuring the effect of different concentrations of the test compound on the protein's activity.[1]

-

In Vivo Studies

-

Mouse Bile Duct Ligation (BDL) Model:

-

Animals: Male C57BL/6 mice were used for this study.[1]

-

Surgical Procedure: A surgical ligation of the common bile duct was performed to induce cholestasis and subsequent liver fibrosis.[2]

-

Dosing: One day following the BDL surgery, mice were orally administered this compound once daily for 9 days at doses of 0.3, 1, 3, and 10 mg/kg.[1][2]

-

Endpoint Analysis: At the end of the treatment period, liver and ileum tissues were collected for analysis. Gene expression of Fgf15 and SHP was measured in the ileum.[1] Liver fibrosis was assessed by quantifying the hydroxyproline content (a major component of collagen) and total collagen levels.[1]

-

-

Pharmacokinetic Studies:

-

Animals: Male C57BL/6 mice and male Sprague-Dawley rats were used.[1]

-

Administration: this compound was administered as a single dose either intravenously (1 mg/kg) or orally (5 mg/kg in mice, 2 mg/kg in rats).[1]

-

Sample Collection and Analysis: Blood samples were collected at various time points after administration, and plasma concentrations of this compound were determined using a validated analytical method (likely LC-MS/MS). Pharmacokinetic parameters, including volume of distribution (Vss), area under the curve (AUC), half-life (t1/2), and oral bioavailability (Fp.o.), were then calculated.[1]

-

Experimental Workflow

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound is a potent and selective FXR agonist with a differentiated, tissue-selective profile. Its mechanism of action, centered on the regulation of bile acid homeostasis and the modulation of metabolic and fibrotic pathways, has shown promise in preclinical models of liver disease. The data summarized in this document provide a comprehensive overview of the core pharmacology of this compound for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential in NASH and other metabolic diseases.

References

BMS-986339: A Technical Overview of a Novel FXR Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for its potential therapeutic application in nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15 (FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. While preclinical findings are promising, it is important to note that, as of the latest available information, human clinical trial data for this compound has not been publicly disclosed.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

This compound functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.

Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.

A key feature of this compound's mechanism is its tissue-selective activation of FXR, which results in a differentiated pharmacological profile. Notably, it demonstrates a differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the ileum, activation of FXR by this compound leads to a significant increase in the expression of FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.

Additionally, FXR activation by this compound in the ileum induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation of bile acid synthesis.[3]

Quantitative Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective activation of FXR in various in vitro assays.

| Assay | Target/Cell Line | Parameter | Value | Reference |

| Transporter Inhibition | OATP1B3 | IC₅₀ | 1.44 µM | [3] |

| BSEP | IC₅₀ | 1.5 µM | [3] | |

| Enzyme Inhibition | hUGT1A1 | IC₅₀ | 4.85 µM | [3] |

| Gene Expression | Huh-7 cells | BSEP gene activation | Reduced | [3] |

| Hepatocytes | FGF19 gene activation | Reduced | [3] |

In Vivo Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice and rats have shown that this compound exhibits low clearance and a long elimination half-life.[3]

| Species | Administration | Dose (mg/kg) | Vss (L/kg) | AUCtotal (µM·h) | t₁/₂ (h) |

| Male C57BL6 Mice | i.v. | 1 | 2.2 | 16.4 | - |

| p.o. | 5 | - | 56.6 | - | |

| Male Sprague-Dawley Rat | i.v. | 1 | 5.2 | 6.6 | - |

| p.o. | 2 | - | 5.8 | - |

In Vivo Efficacy in a Disease Model

In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic liver injury and fibrosis, this compound demonstrated significant anti-fibrotic efficacy.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse Bile Duct Ligation (BDL) Model | 0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 days | - Induced Fgf15 and SHP gene expression in the ileum.- Decreased the ratio of hydroxyproline to total protein content.- Decreased collagen levels. | [3] |

Experimental Protocols

In Vivo Bile Duct Ligation (BDL) Model

The anti-fibrotic efficacy of this compound was evaluated using the bile duct ligation (BDL) model in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.

Methodology:

-

Animals: Male C57BL/6 mice are used for this procedure.

-

Anesthesia: The animals are anesthetized prior to surgery.

-

Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is then ligated at two points, and sometimes transected between the ligatures. Sham-operated animals undergo the same surgical procedure without the ligation.

-

Dosing: this compound is administered orally once daily, starting one day after the surgery and continuing for a specified period (e.g., 9 days).

-

Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver and ileum) are collected for analysis.

-

Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major component of collagen. Gene expression in the ileum is analyzed using quantitative polymerase chain reaction (qPCR).

In Vitro Safety Assays

This compound was evaluated for its genotoxic and mutagenic potential using standard in vitro assays.

-

Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound. This compound was reported to be negative in this test.

-

In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage. This compound was also negative in this assay.

Human Clinical Trials

As of the latest publicly available information, the results of human clinical trials for this compound have not been reported. The preclinical data suggests that further evaluation in humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound.[1][2]

Summary and Future Directions

This compound is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-specific pharmacological profile. Preclinical studies have demonstrated its ability to induce FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The compound also exhibits a favorable in vitro safety profile.

The key differentiator for this compound appears to be its context-dependent activation of FXR, which may offer a therapeutic advantage by potentially mitigating some of the side effects observed with other FXR agonists, such as pruritus and lipid abnormalities.

The future development of this compound will depend on the outcomes of human clinical trials. These studies will be essential to establish the safety and efficacy of the compound in patients with NASH and to validate the promising preclinical findings in a clinical setting. Researchers and drug development professionals should monitor for the release of clinical trial data to fully assess the therapeutic potential of this novel FXR agonist.

References

BMS-986339: A Technical Guide to a Novel Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986339 is a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR) that has demonstrated a distinct pharmacological profile with tissue-selective effects in preclinical studies.[1][2][3][4] Developed for the potential treatment of nonalcoholic steatohepatitis (NASH), this compound exhibits robust anti-fibrotic efficacy.[2][3][5] Its context-dependent activation of FXR presents a promising avenue for therapeutic intervention in metabolic and fibrotic liver diseases, potentially offering an improved safety profile compared to other FXR agonists.[1][2][5] This technical guide provides a comprehensive overview of the core scientific and technical data available for this compound.

Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine, where it functions as a critical regulator of bile acid, lipid, and glucose metabolism.[1][6] Upon activation by endogenous bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[7]

Key functions of FXR activation include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice), as well as the regulation of genes involved in bile acid transport.[1][7] Given its central role in metabolic homeostasis, FXR has emerged as a significant therapeutic target for a range of conditions, including NASH, primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[8][9]

This compound: Mechanism of Action

This compound is a non-steroidal, non-bile acid FXR agonist.[1][2][3] This chemical distinction is significant as some earlier bile acid-derived FXR agonists have been associated with adverse effects such as pruritus and unfavorable lipid profiles.[2][10] this compound activates FXR, leading to the downstream regulation of target genes involved in bile acid homeostasis and metabolic pathways.[1][11] Preclinical evidence suggests that this compound has a context-dependent and tissue-selective profile of FXR activation, which may contribute to its differentiated pharmacological effects.[1][2][5]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| FXR Reporter Assay | Huh-7 | EC50 | Data not publicly available | [11] |

| BSEP Gene Expression | Huh-7 | Reduced activation | Concentration-dependent (0.1 nM - 10 µM) | [11] |

| FGF19 Gene Expression | Hepatocytes | Reduced activation | Concentration-dependent (0.1 nM - 10 µM) | [11] |

| hERG Channel Inhibition | Patch Clamp | IC50 | 4.5 µM | [11] |

| OATP1B3 Transporter Inhibition | --- | IC50 | 1.44 µM | [11] |

| BSEP Transporter Inhibition | --- | IC50 | 1.5 µM | [11] |

| hUGT1A1 Inhibition | --- | IC50 | 4.85 µM | [11] |

| CYP2C8 Inhibition | --- | IC50 | 8 µM | [11] |

| CYP2C9 Inhibition | --- | IC50 | 13.5 µM | [11] |

Table 2: In Vivo Pharmacodynamics of this compound in a Mouse Model

| Model | Dosage | Duration | Key Findings | Reference |

| Bile Duct Ligation (BDL) | 10 mg/kg, p.o., once daily | 9 days | Induces Fgf15 production, shows antifibrotic efficacy | [11] |

| --- | 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 and SHP gene expression in the ileum; Decreased hydroxyproline to total protein ratio and collagen levels | [8] |

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species

| Species | Administration | Dose (mg/kg) | Key Parameters | Reference |

| Mouse | p.o. or i.v. | 5 or 1 | Low clearance, long elimination half-life | [11] |

| Rat | p.o. or i.v. | 5 or 1 | Low clearance, long elimination half-life | [11] |

Note: Specific pharmacokinetic values such as AUC, Cmax, and half-life are not publicly available in detail.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the evaluation of this compound. It is important to note that the precise, proprietary protocols used by the developers of this compound are not fully disclosed in the public domain. The descriptions provided are based on standard, published methods for these types of assays.

FXR Reporter Gene Assay

Objective: To determine the in vitro potency and efficacy of a compound as an FXR agonist.

General Protocol:

-

Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (Huh-7) cells are commonly used.[12][13] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector for a fusion protein of the yeast GAL4 DNA-binding domain and the human FXR ligand-binding domain (GAL4-FXR-LBD).[13]

-

A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase (pG5-SV40 Luc).[13]

-

A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.[9]

-

-

Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW4064, chenodeoxycholic acid).[9][13]

-

Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[13] Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to a vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[13]

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

Objective: To evaluate the in vivo anti-fibrotic efficacy of an FXR agonist.

General Protocol:

-

Animals: Male C57BL/6J mice are commonly used.[2]

-

Surgical Procedure:

-

Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct.[5][8]

-

The bile duct is double-ligated with surgical silk sutures.[5][6] In some protocols, the duct is transected between the two ligatures.[5]

-

Sham-operated animals undergo the same surgical procedure without bile duct ligation.[6]

-

-

Compound Administration: The test compound (e.g., this compound) is administered, typically by oral gavage, starting at a specified time post-surgery and continuing for the duration of the study (e.g., 9-28 days).[6][8]

-

Endpoint Analysis:

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin are measured to assess liver injury.[2][6]

-

Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition (fibrosis).[2]

-

Gene Expression Analysis: RNA is extracted from liver and ileum tissue to measure the expression of FXR target genes (e.g., Fgf15, Shp, Cyp7a1) and fibrosis markers (e.g., Col1a1, Acta2) by quantitative real-time PCR (qRT-PCR).[2]

-

Hydroxyproline Content: The total collagen content in the liver can be quantified by measuring the hydroxyproline concentration.[2]

-

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

Caption: FXR signaling pathway in the intestine and liver.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for the Bile Duct Ligation (BDL) mouse model.

Logical Relationship in the Development of this compound

Caption: Logical progression of this compound's preclinical development.

Conclusion and Future Directions

This compound is a promising, pharmacologically differentiated FXR agonist with demonstrated anti-fibrotic efficacy in preclinical models of liver injury.[1][2][5] Its non-bile acid structure and tissue-selective activation profile may translate to an improved safety and tolerability profile in clinical settings, addressing some of the limitations of earlier FXR agonists.[1][2][5] The data presented in this guide underscore the potential of this compound as a therapeutic candidate for NASH and other fibrotic liver diseases. Further evaluation in human clinical trials is warranted to validate these preclinical findings and to fully characterize its safety and efficacy.[1][2][5]

References

- 1. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]

- 2. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]

- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental model for the induction of hepatic fibrosis: bile duct ligation [bio-protocol.org]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indigo Biosciences Human Farnesoid X Receptor (FXR, NR1H4) All-inclusive | Fisher Scientific [fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. besjournal.com [besjournal.com]

Technical Guide: Preclinical Profile of BMS-986278, a Lysophosphatidic Acid Receptor 1 (LPA₁) Antagonist

Note on the Investigational Compound: The initial request specified preclinical data for BMS-986339. Publicly available scientific literature identifies this compound as a non-bile acid Farnesoid X Receptor (FXR) agonist investigated for nonalcoholic steatohepatitis (NASH). However, the detailed requirements of the request, including in-depth signaling pathways and experimental workflows, align more closely with the mechanism of action for lysophosphatidic acid receptor 1 (LPA₁) antagonists developed by Bristol Myers Squibb for the treatment of pulmonary fibrosis. It is presumed that the intended compound of interest was from this latter program. This guide will therefore focus on the preclinical data for BMS-986278 , a next-generation, clinical-stage LPA₁ antagonist for which robust preclinical data is available.

Introduction and Mechanism of Action

BMS-986278 is an orally bioavailable, potent, and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA₁).[1][2] The bioactive lipid, lysophosphatidic acid (LPA), and its receptor LPA₁ are strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3] The LPA-LPA₁ signaling axis is a core pathway in fibrosis, mediating multiple pro-fibrotic cellular responses including fibroblast migration, proliferation, and differentiation into myofibroblasts, as well as promoting epithelial cell apoptosis.[4][5]

BMS-986278 exerts its therapeutic effect by competitively binding to the LPA₁ receptor, thereby blocking the downstream signaling cascades initiated by LPA. It is a complete antagonist of LPA₁-mediated signaling through Gi, Gq, G₁₂, and β-arrestin pathways.[3][6] This comprehensive blockade of LPA₁ signaling is designed to inhibit the runaway wound-healing responses that drive the progressive nature of pulmonary fibrosis.[7]

Signaling Pathway Diagram

The following diagram illustrates the central role of the LPA-LPA₁ axis in fibrosis and the mechanism of inhibition by BMS-986278.

Quantitative Preclinical Data

The preclinical development of BMS-986278 focused on optimizing potency, selectivity, and safety to overcome liabilities of earlier-generation compounds.[8]

Table 1: In Vitro Potency and Selectivity Profile

| Parameter | Species/System | Value | Reference(s) |

| LPA₁ Binding Affinity (Kb) | Human | 6.9 nM | [1][9] |

| BSEP Inhibition (IC₅₀) | In Vitro Transporter Assay | > 50 µM (>100 µM) | [8][9] |

| MDR3 Inhibition (IC₅₀) | In Vitro Transporter Assay | > 100 µM | [8] |

| OATP1B1 Inhibition (IC₅₀) | In Vitro Transporter Assay | 35.5 µM | [3][9] |

| CYP Inhibition (IC₅₀) | In Vitro Panel | > 40 µM | [9] |

| PXR Activation (EC₅₀) | In Vitro Assay | > 50 µM | [9] |

Table 2: In Vivo Efficacy in Rat Bleomycin Model

| Dose (Oral, b.i.d.) | Endpoint | % Inhibition vs. Vehicle | Reference(s) |

| 3 mg/kg | Picrosirius Red Staining | 48% | [9] |

| 10 mg/kg | Picrosirius Red Staining | 56% | [9] |

| 30 mg/kg | Picrosirius Red Staining | 41% | [9] |

Table 3: Preclinical Pharmacokinetics Profile

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference(s) |

| Mouse | 70% | 37 | [3][9] |

| Rat | 100% | 15 | [3][9] |

| Monkey | 79% | 2.0 | [3][9] |

Experimental Protocols

The primary in vivo model used to establish the anti-fibrotic efficacy of BMS-986278 was the bleomycin-induced pulmonary fibrosis model in rodents.[8][9]

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the anti-fibrotic efficacy of a test compound in a model of chemically-induced lung injury and fibrosis that shares pathological features with human IPF.

Methodology:

-

Animal Model: Male Sprague Dawley rats or various mouse strains are commonly used.[10][11]

-

Disease Induction: On Day 0, animals are anesthetized. A single intratracheal (i.t.) instillation of bleomycin (e.g., 2-5 mg/kg for rats) is administered to induce lung injury.[10][12] Control animals receive an equal volume of sterile saline.

-

Treatment Period: Treatment with the investigational compound or vehicle is typically initiated after the acute inflammatory phase has subsided, often starting around Day 7 post-bleomycin administration.[11] BMS-986278 was administered orally twice daily (b.i.d.).[9]

-

Study Termination: Animals are euthanized at a predetermined endpoint, commonly between Day 21 and Day 28, when fibrosis is well-established.[11][12]

-

Endpoint Analysis:

-

Histopathology: Lungs are harvested, fixed, and sectioned. Fibrosis is assessed by staining with Masson's Trichrome or Picrosirius Red to visualize collagen deposition.[9][12] The extent of fibrosis is often quantified using a semi-quantitative method like the Ashcroft score.[11]

-

Collagen Quantification: The total lung collagen content is measured biochemically using a hydroxyproline assay on lung homogenates.[11]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell counts (e.g., neutrophils, macrophages) and levels of pro-fibrotic mediators.[11]

-

Experimental Workflow Diagram

Summary and Conclusion

The preclinical data package for BMS-986278 demonstrates that it is a potent and selective LPA₁ antagonist. It effectively blocks the LPA₁ signaling pathway, which is central to the progression of fibrosis. In vitro, it shows high affinity for the target receptor with a significantly improved safety profile over first-generation inhibitors, particularly concerning the negligible inhibition of bile salt transporters associated with hepatobiliary toxicity.[9][13] In vivo, BMS-986278 demonstrated robust, dose-dependent anti-fibrotic activity in the well-established bleomycin-induced lung fibrosis model.[9] Combined with an excellent cross-species pharmacokinetic profile, these data provided a strong rationale for advancing BMS-986278 into clinical development for idiopathic pulmonary fibrosis and other progressive fibrotic lung diseases.[1]

References

- 1. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

- 7. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 8. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 9. | BioWorld [bioworld.com]

- 10. Acute exacerbation of idiopathic pulmonary fibrosis model in the rats using bleomycin and lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 13. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-986339: A Novel FXR Agonist for NASH

An In-depth Technical Guide for Researchers and Drug Development Professionals

BMS-986339 is a potent, orally active, non-bile acid farnesoid X receptor (FXR) agonist that has been developed by Bristol-Myers Squibb for the potential treatment of nonalcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on the experimental details and quantitative data that are critical for researchers in the field of drug discovery and development.

Discovery and Rationale

The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1] Agonism of FXR has emerged as a promising therapeutic strategy for NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis. While other FXR agonists have been investigated, some have been associated with side effects such as pruritus and elevated low-density lipoprotein (LDL) cholesterol.[2][3]

The discovery of this compound, also known as compound 32 in the primary scientific literature, was guided by a strategy to identify a pharmacologically differentiated FXR agonist with a potentially improved safety profile.[2][4] The design of this compound was initiated from the co-crystal structure of the FXR ligand-binding domain with the non-steroidal agonist fexaramine. Researchers aimed to create a molecule with a distinct profile compared to a previously reported agonist, BMS-986318.[2] A key finding was that this compound exhibits a context-dependent and tissue-selective activation of FXR, with a more pronounced effect in the ileum compared to the liver.[2][5] This differential activity was hypothesized to contribute to a favorable therapeutic window.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a complex molecular architecture. The key steps are outlined in the scientific literature and are summarized below for informational purposes.[5]

Synthetic Scheme Overview

The synthesis of this compound is an eight-step process starting from a commercially available monoester. The detailed experimental procedures, including reagent quantities and reaction conditions, are available in the supporting information of the primary publication.[5] The synthesis involves key transformations such as amide bond formation, cyclization to form the oxadiazole ring, and a final coupling reaction to assemble the core structure.

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist of the farnesoid X receptor. Upon binding to FXR, the receptor forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1]

Two key target genes in the FXR signaling pathway are the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[1] The induction of SHP in hepatocytes leads to the repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[1] In the intestine, the induction of FGF15/19 results in the secretion of this hormone, which then travels to the liver and signals through the FGF receptor 4 (FGFR4) to further suppress bile acid synthesis.[5] this compound has been shown to preferentially induce FGF15 in the ileum over the liver, a key aspect of its differentiated profile.[5]

Quantitative Data

The preclinical evaluation of this compound generated a substantial amount of quantitative data to characterize its potency, selectivity, pharmacokinetics, and efficacy. This data is summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | This compound EC50 (nM) |

| hFXR/Gal4 Luciferase Reporter | - | Potency | 2 |

| Human FXR SRC-1 Recruitment | - | Potency | 5 |

| BSEP Luciferase Reporter | Huh-7 | Potency | 13 |

| FGF19 Secretion | Human Hepatocytes | Potency | 1 |

Data extracted from Nara, S. J., et al. (2022). J Med Chem.

Table 2: In Vitro Off-Target and Transporter Inhibition

| Target/Transporter | IC50 (µM) |

| OATP1B3 | 1.44 |

| BSEP | 1.5 |

| hUGT1A1 | 4.85 |

Data from MedchemExpress, referencing Nara, S. J., et al. (2022). J Med Chem.[6]

Table 3: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Half-life (h) |

| Mouse | 1 | IV | 12 | 5.4 |

| Mouse | 5 | PO | - | 7.3 |

| Rat | 1 | IV | 5.6 | 7.9 |

| Rat | 5 | PO | - | 9.1 |

Data extracted from Nara, S. J., et al. (2022). J Med Chem.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following sections provide an overview of the protocols used in the preclinical evaluation of this compound.

Transient Human FXR/Gal4-Luciferase Reporter Assay

This assay was used to determine the potency of this compound in activating the human FXR. The methodology involves the co-transfection of cells with a plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the FXR ligand-binding domain, along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. The cells are then treated with varying concentrations of the test compound. The activation of FXR leads to the expression of luciferase, which is quantified by measuring luminescence.

Human FXR SRC-1 Recruitment Assay

This assay measures the ability of a compound to promote the interaction between FXR and the steroid receptor coactivator-1 (SRC-1). This interaction is a key step in the transcriptional activation of target genes. The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

To evaluate the in vivo efficacy of this compound, a bile duct ligation (BDL) model in mice was utilized. This model induces cholestatic liver injury and fibrosis. The common bile duct is surgically ligated, leading to the accumulation of bile acids and subsequent liver damage. Animals are then treated with this compound or a vehicle control. The efficacy is assessed by measuring markers of liver injury, fibrosis (e.g., collagen deposition, hydroxyproline content), and the expression of FXR target genes in the liver and ileum.[6]

Conclusion

This compound is a novel, potent, and orally bioavailable FXR agonist with a differentiated pharmacological profile characterized by tissue-selective activation.[2][4] The preclinical data demonstrate its potential to engage FXR and ameliorate liver fibrosis in a relevant animal model. The detailed synthetic route and experimental protocols provided herein serve as a valuable resource for researchers working on the development of new therapeutics for NASH and other metabolic diseases. Further clinical investigation is required to establish the safety and efficacy of this compound in humans.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Navigating the Future of Primary Biliary Cholangitis Treatment: A Technical Deep Dive into the Farnesoid X Receptor Agonist BMS-986339

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigational farnesoid X receptor (FXR) agonist, BMS-986339, and its potential application in the treatment of primary biliary cholangitis (PBC). While clinical trial data for this compound in PBC is not yet publicly available, this document will explore its mechanism of action, summarize relevant preclinical data, and provide context through the landscape of other FXR agonists that have been studied in this indication.

Primary biliary cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. Farnesoid X receptor has emerged as a key regulator of bile acid homeostasis, making it a promising therapeutic target for cholestatic liver diseases like PBC.[1][2][3]

The Core Mechanism: FXR Agonism in Cholestasis

This compound is a potent, orally active, non-bile acid agonist of the farnesoid X receptor.[4] The therapeutic rationale for using FXR agonists in PBC is centered on their ability to regulate the synthesis and transport of bile acids, which are cytotoxic at high concentrations.[1][2]

Activation of FXR in the liver and intestine initiates a cascade of events aimed at protecting hepatocytes from bile acid-induced injury. In the liver, FXR activation transcriptionally induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α). This cascade leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5]

Simultaneously, FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[3] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19; Fgf15 in mice), which then travels to the liver via the portal circulation.[5] FGF19 binds to its receptor, FGFR4, on hepatocytes, further suppressing CYP7A1 expression.[5] This dual-pronged mechanism in the liver and gut effectively reduces the overall bile acid pool and alleviates cholestasis.

Preclinical Profile of this compound

While specific preclinical studies of this compound in PBC models are not extensively published, data from other relevant models of cholestasis and fibrosis, along with in vitro experiments, provide valuable insights into its pharmacological activity.

In Vitro Activity

This compound is a potent activator of the farnesoid X receptor. In vitro studies have demonstrated its ability to modulate the expression of FXR target genes.

| Parameter | Cell Line | Activity | Reference |

| BSEP gene expression | Huh-7 cells | Reduction in activation | [4] |

| FGF19 gene expression | Hepatocytes | Reduction in activation | [4] |

| OATP1B3 transporter inhibition | - | IC50: 1.44 µM | [4] |

| BSEP transporter inhibition | - | IC50: 1.5 µM | [4] |

| hUGT1A1 inhibition | - | IC50: 4.85 µM | [4] |

In Vivo Activity

Preclinical in vivo studies have been conducted primarily in the context of nonalcoholic steatohepatitis (NASH) and cholestasis induced by bile duct ligation (BDL) in mice, a model that shares pathophysiological features with PBC.

| Animal Model | Dosing | Key Findings | Reference |

| Bile Duct Ligation (BDL) Mouse Model | 10 mg/kg, p.o., once daily for 9 days | - Induced Fgf15 production- Demonstrated antifibrotic efficacy- Decreased hydroxyproline to total protein ratio- Decreased collagen levels | [4] |

| Mice and Rats | 5 mg/kg p.o. or 1 mg/kg i.v. | - Low clearance- Long elimination half-life | [4] |

| In vivo gene expression | 0.3, 1, 3, and 10 mg/kg, once daily for 9 days | - Induced Fgf15 and SHP gene expression in the ileum | [4] |

The Clinical Landscape of FXR Agonists in Primary Biliary Cholangitis

To understand the potential clinical development path for this compound in PBC, it is instructive to review the clinical trial data of other FXR agonists that have been investigated for this indication.

Obeticholic acid (OCA) is the first-in-class FXR agonist to have received regulatory approval for the treatment of PBC in patients with an inadequate response to or who are intolerant of ursodeoxycholic acid (UDCA).[6] Clinical trials with OCA demonstrated significant improvements in biochemical markers of cholestasis, such as alkaline phosphatase (ALP) and bilirubin.[7] However, a dose-dependent increase in pruritus has been a notable side effect.[1][2]

Other non-steroidal FXR agonists, such as cilofexor and tropifexor, have also been evaluated in clinical trials for PBC.[6][8] Phase 2 studies with these agents showed promising reductions in serum ALP and other liver enzymes.[8] For instance, in a phase 2 trial, cilofexor led to significant reductions in serum ALP, gamma-glutamyltransferase (GGT), and primary bile acids compared to placebo.[8] However, similar to OCA, pruritus remains a common adverse event with these second-generation FXR agonists.[1][2]

The clinical development of ASC42, another novel non-steroidal, selective FXR agonist, has shown promising results in a Phase I trial, with a significant increase in the FXR target engagement biomarker FGF19 and no reported pruritus at the tested dose.[9]

Hypothetical Clinical Trial Design for this compound in PBC

Based on the precedents set by other FXR agonists, a Phase 2 clinical trial for this compound in PBC would likely follow a randomized, double-blind, placebo-controlled design.

Primary Endpoint: The primary efficacy endpoint would likely be the change from baseline in serum alkaline phosphatase levels after a defined treatment period (e.g., 12 or 24 weeks).

Secondary Endpoints: These would likely include the proportion of patients achieving a composite biochemical response (e.g., ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN), changes in other liver enzymes (GGT, ALT, AST), changes in markers of bile acid synthesis, and assessment of pruritus using a validated scale.

Safety and Tolerability: Close monitoring of adverse events, with a particular focus on pruritus and lipid profiles, would be a critical component of the trial.

Future Directions and Conclusion

This compound, with its potent FXR agonism and favorable preclinical profile in models of cholestasis and fibrosis, represents a promising candidate for the treatment of primary biliary cholangitis. The key challenge for the clinical development of any new FXR agonist in PBC will be to demonstrate a favorable efficacy and safety profile, particularly with regard to the incidence and severity of pruritus. Future clinical trials will be essential to determine the therapeutic potential of this compound in this patient population. The insights gained from the development of other FXR agonists will be invaluable in designing and interpreting these future studies. This technical guide provides a foundational understanding for the ongoing research and development efforts in this important area of unmet medical need.

References

- 1. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdedge.com [mdedge.com]

- 9. Gannex Announces U.S. FDA Clearance of Clinical Trial on FXR Agonist ASC42 for Treatment of Primary Biliary Cholangitis [prnewswire.com]

Investigating the Anti-Fibrotic Effects of BMS-986339: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal class of chronic conditions with limited therapeutic options. BMS-986339 is an investigational, orally active, and potent Farnesoid X Receptor (FXR) agonist under development for the treatment of fibrotic conditions such as nonalcoholic steatohepatitis (NASH).[1][2][3] This technical guide provides an in-depth overview of the anti-fibrotic effects of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.

Core Mechanism of Action: FXR Agonism

This compound functions as a non-bile acid agonist of the Farnesoid X Receptor, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[2][3] Activation of FXR in the intestines upregulates the expression of Fibroblast Growth Factor 19 (FGF19, or its mouse ortholog Fgf15), which then signals through the hepatic FGF receptor 4 (FGFR4) to inhibit bile acid synthesis.[2] In the liver, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for bile acid efflux from hepatocytes.[2] Through these mechanisms, this compound is believed to exert its anti-fibrotic effects by reducing the cellular toxicity associated with high levels of bile acids and modulating metabolic pathways that contribute to fibrosis.

Signaling Pathway

The anti-fibrotic activity of this compound is mediated through the FXR signaling pathway. Upon binding, this compound activates FXR, leading to a cascade of downstream events that collectively reduce the fibrotic burden.

Caption: FXR signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the anti-fibrotic effects and pharmacological properties of this compound.

Table 1: In Vitro Activity

| Assay | Cell Line | Endpoint | Result | Reference |

| BSEP Gene Expression | Huh-7 cells | Gene Activation | Reduction observed | [1] |

| FGF19 Gene Expression | Hepatocytes | Gene Activation | Reduction observed | [1] |

| OATP1B3 Inhibition | - | IC50 | 1.44 µM | [1] |

| BSEP Inhibition | - | IC50 | 1.5 µM | [1] |

| hUGT1A1 Inhibition | - | IC50 | 4.85 µM | [1] |

Table 2: In Vivo Efficacy in Bile Duct Ligation (BDL) Mouse Model

| Dosage | Duration | Key Findings | Reference |

| 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 production | [1] |

| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 and SHP gene expression in the ileum | [1] |

| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Decreased the ratio of hydroxyproline to total protein content | [1] |

| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Decreased collagen levels | [1] |

Table 3: Pharmacokinetic Profile in Mice and Rats

| Species | Administration | Dose | Key Parameters | Reference |

| Mice | p.o. or i.v. | 5 mg/kg or 1 mg/kg | Low clearance, long elimination half-life | [1] |

| Rats | p.o. or i.v. | 5 mg/kg or 1 mg/kg | Low clearance, long elimination half-life | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis

This surgical model is a standard method to induce cholestatic liver injury and fibrosis.

Caption: Experimental workflow for the BDL mouse model.

Protocol:

-

Animal Model: Male C57BL/6 mice are utilized.

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points and transected between the ligatures. Sham-operated animals undergo a similar procedure without bile duct ligation.

-

Treatment: Following surgery, mice are randomly assigned to treatment groups. This compound is administered orally via gavage once daily at specified doses (e.g., 0.3, 1, 3, and 10 mg/kg) for a period of 9 days.[1] A vehicle control group receives the vehicle solution.

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized. Liver and ileum tissues are collected for analysis.

-

Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR is performed to measure the expression levels of target genes such as Fgf15 and SHP (small heterodimer partner).[1]

-

Fibrosis Assessment: Liver tissue is analyzed for collagen content, often by measuring the hydroxyproline concentration, a key component of collagen.[1]

-

In Vitro Gene Expression Assays

These assays are used to determine the direct effect of this compound on the expression of FXR target genes in cultured cells.

Protocol:

-

Cell Culture: Human hepatoma cell lines (e.g., Huh-7) or primary human hepatocytes are cultured under standard conditions.[1]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]

-

RNA Extraction and qPCR: Following treatment, total RNA is isolated from the cells. The expression of target genes, such as BSEP and FGF19, is quantified using quantitative real-time PCR.[1]

Conclusion

This compound has demonstrated potent anti-fibrotic efficacy in preclinical models of liver fibrosis.[2][3] Its mechanism of action as an FXR agonist with a distinct tissue-selective profile suggests a potential for therapeutic benefit in fibrotic diseases like NASH.[2][3] The data presented in this guide, including in vitro activity and in vivo efficacy in the BDL mouse model, provide a strong rationale for its continued clinical development. Further investigation in human clinical trials is necessary to validate these preclinical findings and to fully characterize the safety and efficacy profile of this compound in patients with fibrotic diseases.[2][3]

References

BMS-986339: A Deep Dive into Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target engagement and binding affinity of BMS-986339, a novel, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in drug development and related scientific fields.

Core Target Engagement: Farnesoid X Receptor (FXR)

This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Its mechanism of action involves binding to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

The interaction of this compound with FXR is characterized by hydrogen bond formation with key residues within the ligand-binding pocket, specifically His298 and Asn287. This binding initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent regulation of gene expression.

Quantitative Analysis of Binding Affinity and Potency

The following tables summarize the in vitro potency and off-target activity of this compound, providing a clear comparison of its efficacy and selectivity.

Table 1: In Vitro Potency of this compound on Farnesoid X Receptor (FXR)

| Assay | Cell Line | Target | EC50 (nM) |

| hFXR-Gal4 Assay | Huh-7 | Human FXR | 10 |

| BSEP Reporter Assay | Huh-7 | Human FXR | >10,000 |

| I-BABP Reporter Assay | Huh-7 | Human FXR | 1,200 |

Data sourced from the primary publication on the discovery of this compound.

Table 2: Off-Target Activity of this compound

| Target | Assay Type | IC50 (µM) |

| hERG | Patch Clamp | 4.5 |

| CYP2C8 | Inhibition | 8 |

| CYP2C9 | Inhibition | 13.5 |

| OATP1B3 | Transporter Inhibition | 1.44 |

| BSEP | Transporter Inhibition | 1.5 |

| hUGT1A1 | Inhibition | 4.85 |

This data highlights the selectivity profile of this compound against various channels, enzymes, and transporters.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams visualize the key signaling pathway and experimental workflows.

References

BMS-986339: A Technical Overview for Primary Sclerosing Cholangitis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to BMS-986339, a novel farnesoid X receptor (FXR) agonist, in the context of models relevant to primary sclerosing cholangitis (PSC). While primarily investigated for nonalcoholic steatohepatitis (NASH), its mechanism of action holds significant therapeutic potential for cholestatic liver diseases like PSC.

Core Mechanism of Action: FXR Agonism

This compound is an orally active, non-bile acid agonist of the farnesoid X receptor.[1][2][3][4] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[5][6] In cholestatic diseases such as PSC, impaired bile flow leads to the accumulation of toxic bile acids, triggering inflammation and fibrosis.[2] By activating FXR, this compound is designed to protect against cholestasis-induced liver injury.[5]

The activation of FXR by this compound leads to the downstream regulation of key genes involved in bile acid synthesis and transport. One of the crucial targets is the induction of the fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which in turn inhibits the synthesis of bile acids in hepatocytes.[1][2][3] This mechanism helps to reduce the overall bile acid pool and protect the liver from bile acid-induced toxicity.

Preclinical Efficacy in a Cholestatic Fibrosis Model

The primary publicly available preclinical data for this compound in a model relevant to PSC comes from studies utilizing the bile duct ligation (BDL) mouse model. The BDL model is a widely used experimental model that mimics obstructive cholestatic liver injury, a key feature of PSC.[1][7]

Quantitative Data from the Mouse Bile Duct Ligation (BDL) Model

The following tables summarize the key quantitative findings from the study by Nara et al. (2022) in the mouse BDL model.[1]

Table 1: Effect of this compound on Gene Expression in the Ileum of BDL Mice

| Treatment Group | Dose (mg/kg, p.o., once daily for 9 days) | Fgf15 Gene Expression (Fold Change vs. Vehicle) | SHP Gene Expression (Fold Change vs. Vehicle) |

| Vehicle | - | 1.0 | 1.0 |

| This compound | 0.3 | Similar induction to higher doses | Similar induction to higher doses |

| This compound | 1 | Similar induction to higher doses | Similar induction to higher doses |

| This compound | 3 | Similar induction to higher doses | Similar induction to higher doses |

| This compound | 10 | Significant Induction | Significant Induction |

Note: The source states that all doses induced Fgf15 and SHP gene expression to a similar extent, with the 10 mg/kg dose highlighted for its antifibrotic efficacy.[1]

Table 2: Antifibrotic Efficacy of this compound in the Liver of BDL Mice

| Treatment Group | Dose (mg/kg, p.o., once daily for 9 days) | Hydroxyproline/Total Protein Ratio (vs. Vehicle) | Collagen Levels (vs. Vehicle) |

| Vehicle | - | Baseline | Baseline |

| This compound | 10 | Decreased | Decreased |

Table 3: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| BSEP Gene Expression | Huh-7 cells | IC50 | 4.5 µM |

| OATP1B3 Inhibition | - | IC50 | 1.44 µM |

| BSEP Inhibition | - | IC50 | 1.5 µM |

| hUGT1A1 Inhibition | - | IC50 | 4.85 µM |

Experimental Protocols

Bile Duct Ligation (BDL) Mouse Model of Cholestatic Fibrosis

This protocol is based on the methodology described for evaluating the antifibrotic efficacy of this compound.[1]

Objective: To induce cholestatic liver injury and fibrosis in mice to evaluate the therapeutic efficacy of a test compound.

Animal Model: Male C57BL/6 mice are commonly used for this procedure.

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the abdominal area and disinfect the surgical site.

-

Incision: Make a midline laparotomy incision to expose the abdominal cavity.

-

Bile Duct Identification: Gently retract the liver to locate the common bile duct.

-

Ligation: Ligate the common bile duct in two places with a surgical suture and transect the duct between the two ligations.

-

Closure: Close the abdominal wall and skin with sutures.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Compound Administration: Begin daily oral administration of this compound (at doses of 0.3, 1, 3, and 10 mg/kg) or vehicle.[1]

-

Study Duration: Continue the treatment for a predefined period, in this case, 9 days.[1]

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue for analysis of fibrosis markers (e.g., hydroxyproline content, collagen levels) and gene expression.[1]

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in Hepatocytes

Caption: FXR activation by this compound in hepatocytes.

Experimental Workflow for the BDL Mouse Model Study

Caption: Workflow of the preclinical BDL model experiment.

Future Directions and Considerations

The promising anti-fibrotic effects of this compound in the BDL model suggest its potential as a therapeutic agent for PSC. However, further research is warranted to fully elucidate its efficacy and safety profile in the context of this specific disease.

-

Evaluation in other PSC Models: While the BDL model is informative, other preclinical models that recapitulate different aspects of PSC, such as the Mdr2 knockout mouse or models of immune-mediated cholangitis, would provide a more comprehensive understanding of the therapeutic potential of this compound.

-

Long-term Efficacy and Safety: Chronic dosing studies are necessary to evaluate the long-term efficacy and safety of this compound.

-

Combination Therapies: Investigating this compound in combination with other therapeutic agents, such as immunomodulators, could offer synergistic benefits for the treatment of PSC.

This technical guide summarizes the currently available public information on this compound for models relevant to PSC. As more data becomes available, this document will be updated to provide the most current and comprehensive overview for the research community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-986339: A Novel Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986339 is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Developed by Bristol Myers Squibb, this compound has garnered significant interest for its potential therapeutic applications in metabolic and fibrotic liver diseases, particularly nonalcoholic steatohepatitis (NASH).[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

Chemical Structure:

A 2D representation of the chemical structure of this compound is provided below.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₁F₄N₃O₄ | [3] |

| Molecular Weight | 643.71 g/mol | [3] |

| CAS Number | 2477873-64-4 | [3] |

| SMILES | CC(C)(O)c1ccc(cc1)c1cc(N(C[C@]23CC--INVALID-LINK--(CC3)C)C(=O)[C@@H]2C--INVALID-LINK--(C2)C(F)(F)F)ccc1-c1noc(c1)C(F)(F)C | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by activating FXR, a nuclear receptor primarily expressed in the liver and intestines.[1][4] Upon binding to this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The activation of FXR by this compound initiates a cascade of downstream signaling events that play a crucial role in maintaining metabolic homeostasis. A key aspect of this pathway is the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[1][4]

-

SHP Induction: In the liver, the FXR/RXR complex induces the expression of SHP. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in bile acid production.

-

FGF15/19 Induction: In the intestine, FXR activation upregulates the expression and secretion of FGF15/19. FGF15/19 then travels to the liver via the portal circulation and binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), in a complex with β-Klotho. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis.[1]

This compound has been shown to preferentially induce FGF15 in the ileum compared to the liver, suggesting a degree of tissue-selective activity.[1]

Signaling Pathway Diagram

Caption: FXR signaling pathway activated by this compound in the intestine and liver.

Pharmacological Data

In Vitro Activity

The in vitro activity of this compound has been characterized in various cell-based assays.

| Assay | Cell Line | Endpoint | Result (EC₅₀/IC₅₀) | Reference |

| hFXR/Gal4-luciferase Reporter Assay | - | EC₅₀ | 0.004 µM | [1] |

| hFXR SRC-1 Recruitment Assay | - | EC₅₀ | 0.012 µM | [1] |

| BSEP Gene Expression | Huh-7 cells | - | Reduced activation | [3] |

| FGF19 Secretion | Primary human hepatocytes | - | Induced | [1] |

| hERG Channel Inhibition | - | IC₅₀ | 4.5 µM | [3] |

| OATP1B3 Transporter Inhibition | - | IC₅₀ | 1.44 µM | [3] |

| BSEP Transporter Inhibition | - | IC₅₀ | 1.5 µM | [3] |

| hUGT1A1 Inhibition | - | IC₅₀ | 4.85 µM | [3] |

In Vivo Activity & Pharmacokinetics

This compound has demonstrated efficacy in preclinical animal models, notably the mouse bile duct ligation (BDL) model, where it showed antifibrotic effects.[3]

| Species | Dosing | Key Findings | Reference |

| Mouse (BDL model) | 10 mg/kg, p.o., once daily for 9 days | Induced Fgf15 production, showed antifibrotic efficacy. | [3] |

| Mouse | 1 mg/kg i.v. / 5 mg/kg p.o. | Low clearance, long elimination half-life. | [3] |

| Rat | 1 mg/kg i.v. / 5 mg/kg p.o. | Low clearance, long elimination half-life. | [3] |

Experimental Protocols

Transient Human FXR/Gal4-Luciferase Reporter Assay

Objective: To determine the in vitro potency of this compound in activating the human farnesoid X receptor.

Methodology:

-

HEK293T cells are transiently co-transfected with a Gal4-hFXR-LBD expression vector and a luciferase reporter vector containing Gal4 upstream activating sequences.

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

-

After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data are normalized to the vehicle control, and the EC₅₀ value is calculated from the dose-response curve.

Human FXR SRC-1 Recruitment Assay

Objective: To assess the ability of this compound to promote the interaction between the human FXR ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC-1) peptide.

Methodology:

-

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.

-

The assay mixture contains a GST-tagged hFXR-LBD and a biotinylated SRC-1 peptide, along with europium-labeled anti-GST antibody and streptavidin-allophycocyanin.

-

This compound at various concentrations is added to the mixture.

-

Binding of the agonist to the hFXR-LBD induces a conformational change that promotes the recruitment of the SRC-1 peptide, bringing the europium donor and allophycocyanin acceptor into close proximity, resulting in a FRET signal.

-

The FRET signal is measured, and the EC₅₀ value is determined from the dose-response curve.

Mouse Bile Duct Ligation (BDL) Model

Objective: To evaluate the in vivo antifibrotic efficacy of this compound.

Methodology:

-

Male C57BL/6 mice undergo a surgical procedure to ligate the common bile duct, inducing cholestatic liver injury and fibrosis. A sham-operated group serves as a control.

-

Following surgery, mice are treated daily with this compound (e.g., 10 mg/kg, p.o.) or vehicle for a specified period (e.g., 9 days).

-

At the end of the treatment period, animals are euthanized, and liver and ileum tissues are collected for analysis.

-

Efficacy is assessed by measuring markers of fibrosis, such as collagen deposition (e.g., by Sirius Red staining or hydroxyproline content) and the expression of profibrotic genes.

-

Pharmacodynamic effects are evaluated by measuring the expression of FXR target genes (e.g., Fgf15, Shp) in the liver and ileum using quantitative real-time PCR (qPCR).

Experimental Workflow Diagram

Caption: Workflow for the mouse bile duct ligation (BDL) model.

Synthesis

The synthesis of this compound is a multi-step process. A general outline of the synthetic route is described in the scientific literature.[1] The key steps involve the formation of the oxadiazole core, followed by coupling with the bicycloalkane and biphenyl moieties. Detailed experimental procedures and analytical data for the synthesis are typically provided in the supporting information of the primary research publication.[5]

Conclusion

This compound is a promising FXR agonist with a distinct pharmacological profile. Its potent activation of FXR and demonstrated antifibrotic efficacy in preclinical models highlight its potential as a therapeutic agent for NASH and other liver diseases. Further clinical investigation is warranted to establish its safety and efficacy in humans. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to aid researchers and drug development professionals in their ongoing studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling BMS-986339: A Technical Guide to its In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

BMS-986339 has emerged as a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound, positioning it as a potential therapeutic agent for conditions such as nonalcoholic steatohepatitis (NASH).

Core Mechanism of Action

This compound functions as a selective agonist of FXR, a nuclear receptor highly expressed in the liver and intestines. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic pathways. A key feature of this compound is its context-dependent and tissue-selective activation of FXR, leading to a differentiated pharmacological profile, particularly in the differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and ileum.[1][2][3][4]

In Vitro Profile

The in vitro activity of this compound has been assessed through a variety of assays to determine its potency, selectivity, and potential for off-target effects.

Quantitative In Vitro Data

| Assay Type | Target/System | Endpoint | Result |

| FXR Activation | hFXR-Gal4 Reporter Assay | EC50 | Potent (exact value not publicly disclosed) |

| hFXR-Gal4 Reporter Assay | % Ymax | Differentiated activity compared to other agonists | |

| Huh-7 Cell-Based BSEP Reporter Assay | Activity | Inactive | |

| Huh-7 Cell-Based I-BABP Reporter Assay | Activity | Inactive | |

| Transporter Inhibition | OATP1B3 | IC50 | 1.44 µM[5] |

| BSEP | IC50 | 1.5 µM[5] | |

| Enzyme Inhibition | hUGT1A1 | IC50 | 4.85 µM[5] |

| CYP2C8 | IC50 | 8 µM[5] | |

| CYP2C9 | IC50 | 13.5 µM[5] | |

| Ion Channel Inhibition | hERG | IC50 | 4.5 µM[5] |

Experimental Protocols: In Vitro Assays

Transient Human FXR/Gal4-Luciferase Reporter Assay:

-

Cell Line: HEK293T cells.

-

Plasmids: Co-transfection with a Gal4-hFXR-LBD expression vector and a luciferase reporter plasmid containing Gal4 upstream activating sequences.

-

Procedure: Cells are seeded in 96-well plates and transfected with the plasmids. After 24 hours, cells are treated with varying concentrations of this compound or a reference agonist. Following a 24-hour incubation, luciferase activity is measured using a luminometer.

-

Data Analysis: EC50 and percent maximal activation (% Ymax) values are calculated from the dose-response curves.

Human FXR SRC-1 Recruitment Assay:

-

Principle: This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (SRC-1).

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is typically used. Biotinylated hFXR-LBD is incubated with a terbium-labeled anti-GST antibody and a GST-tagged SRC-1 peptide in the presence of varying concentrations of the test compound.

-

Detection: The FRET signal, proportional to the extent of coactivator recruitment, is measured.

Transporter and Enzyme Inhibition Assays:

-